molecular formula C10H15NO3 B159846 1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester CAS No. 10230-57-6

1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester

Cat. No.: B159846
CAS No.: 10230-57-6
M. Wt: 197.23 g/mol
InChI Key: ZXXBOEPDZSFYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester is a chemical compound with the molecular formula C10H15NO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring with two methyl groups and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in the presence of morpholine and anhydrous ethanol at room temperature. The reaction mixture is stirred for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives.

Scientific Research Applications

1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid:

    Ethyl nicotinate: A simpler ester derivative of nicotinic acid.

    Methyl nicotinate: Another ester derivative with a methyl group instead of an ethyl group.

Uniqueness

1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester is unique due to its tetrahydropyridine ring structure and the presence of two methyl groups. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

10230-57-6

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

ZXXBOEPDZSFYAJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)CC1C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C)C

Origin of Product

United States

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